Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate
Overview
Description
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopentanecarboxylate ester group, which is a five-membered ring structure with a carboxylate ester functional group. The presence of the benzyl(ethyl)amino group adds complexity to the molecule, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+EthanolAcid catalystEthyl cyclopentanecarboxylate+Water
Subsequently, the ethyl cyclopentanecarboxylate undergoes a nucleophilic substitution reaction with benzyl(ethyl)amine to form the final product:
Ethyl cyclopentanecarboxylate+Benzyl(ethyl)amine→Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase-transfer catalysts can also enhance the efficiency of the nucleophilic substitution reaction, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(ethyl)amino group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active amine component.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopentanecarboxylate: Lacks the benzyl(ethyl)amino group, making it less complex.
Benzyl(ethyl)amine: Does not contain the ester group, limiting its applications.
Cyclopentanecarboxylic acid: The parent acid of the ester, with different reactivity and properties.
Uniqueness
Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate is unique due to the combination of the cyclopentanecarboxylate ester and the benzyl(ethyl)amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[benzyl(ethyl)amino]cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-18(13-14-9-6-5-7-10-14)16-12-8-11-15(16)17(19)20-4-2/h5-7,9-10,15-16H,3-4,8,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSEKJNCOZQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCC2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.